1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 292819-60-4
VCID: VC2243666
InChI: InChI=1S/C14H17NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-9H,1-4H3
SMILES: CC1=CC(N(C2=C1C=C(C=C2)C=O)C)(C)C
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

CAS No.: 292819-60-4

Cat. No.: VC2243666

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde - 292819-60-4

Specification

CAS No. 292819-60-4
Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
IUPAC Name 1,2,2,4-tetramethylquinoline-6-carbaldehyde
Standard InChI InChI=1S/C14H17NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-9H,1-4H3
Standard InChI Key YVUBWDXUKWCIDC-UHFFFAOYSA-N
SMILES CC1=CC(N(C2=C1C=C(C=C2)C=O)C)(C)C
Canonical SMILES CC1=CC(N(C2=C1C=C(C=C2)C=O)C)(C)C

Introduction

Structural Characteristics and Physical Properties

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde belongs to the quinoline family, a class of heterocyclic compounds extensively studied for their diverse biological activities and synthetic utility. The compound features a dihydroquinoline core structure with strategically positioned substituents that contribute to its versatility in chemical transformations and biological interactions.

Basic Physical Properties

The fundamental physical and chemical properties of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde are summarized in the following table:

PropertyValue
CAS Number292819-60-4
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural ClassificationDihydroquinoline derivative
Functional GroupsAldehyde, tertiary amine
Physical State at Room TemperatureSolid

The compound's structure includes a quinoline skeleton with four methyl groups at positions 1, 2, 2, and 4, along with an aldehyde functional group at position 6. This unique arrangement of substituents influences its reactivity profile and applications in various fields of chemistry and pharmaceutical science.

Structural Features and Reactivity

The 1,2-dihydroquinoline core provides a partially reduced heterocyclic system with distinct electronic properties. The presence of four methyl substituents affects the electron density distribution across the molecule, influencing its chemical behavior. The carbaldehyde group at position 6 serves as a reactive center for various transformations, making this compound particularly valuable as a synthetic building block for more complex structures.

The reactivity of this compound is primarily determined by the aldehyde functional group, which can participate in numerous reactions including condensation with methylene-active compounds, reduction, oxidation, and addition reactions. These transformations enable the synthesis of diverse derivatives with modified properties and enhanced biological activities .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde, with each method offering specific advantages depending on the desired application and scale of production.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack formylation reaction represents one of the most direct and efficient methods for synthesizing 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde. This approach involves the formylation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline at the para position relative to the nitrogen atom . The reaction typically employs a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at position 6 of the dihydroquinoline ring.

According to previous research, the Vilsmeier-Haack formylation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline bearing an unsubstituted benzene ring proceeds with the formation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde as the only product, demonstrating the regioselectivity of this reaction .

Alternative Synthetic Routes

Alternative synthetic pathways involve the use of catalysis to enhance reaction efficiency. For related compounds such as 2,2,4-trimethyl-1,2-dihydroquinoline, catalyst-mediated synthesis methods have been reported using natural zeolite clinoptilonite-based catalysts . While this specific approach was documented for a related compound, similar catalytic strategies could potentially be adapted for the synthesis of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde with appropriate modifications.

The synthesis can also proceed through reactions involving precursor compounds with hydroxyl groups. For instance, 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline can undergo various transformations to yield derivatives of the target compound. These hydroxylated intermediates serve as versatile starting materials for further functionalization.

Biological Activities and Pharmaceutical Applications

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde exhibits a range of biological activities that make it a promising candidate for pharmaceutical development and medical applications.

Documented Pharmacological Properties

Research has revealed several notable biological activities associated with 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde, as summarized below:

Biological ActivityPotential Application
AntiallergicTreatment of allergic conditions and hypersensitivity reactions
AntiasthmaticManagement of asthma and related respiratory disorders
AntiarthriticAlleviation of inflammation and pain in arthritic conditions

These properties highlight the compound's potential value in developing new therapeutic agents for treating inflammatory and immune-related disorders. The mechanism of action likely involves interactions with specific cellular receptors and signaling pathways that regulate inflammatory responses.

Structure-Activity Relationships

The biological activities of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde can be better understood by examining the structure-activity relationships within this class of compounds. Related dihydroquinoline derivatives have demonstrated significant biological effects, suggesting common structural features that contribute to their bioactivity.

For instance, studies on 1,2-dihydroquinolin-6-ols and their derivatives have revealed potent antitrypanosomal activity against Trypanosoma brucei rhodesiense, with some compounds displaying nanomolar IC₅₀ values and selectivity indexes up to >18000 . Mechanistic investigations suggest that these compounds may induce oxidative stress in the parasites, as evidenced by the production of reactive oxygen species when Trypanosoma brucei brucei were exposed to certain derivatives in vitro .

Applications in Material Science and Chemical Sensing

Beyond its pharmaceutical applications, 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde demonstrates potential in various fields of material science and chemical sensing technologies.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde can be employed in the design of organic light-emitting diodes (OLEDs) due to their photoluminescent properties. The compound's structural features contribute to its electronic and optical characteristics, making it suitable for applications in display technologies and lighting systems.

The conjugated system present in the dihydroquinoline core, combined with the electron-withdrawing aldehyde group, creates a push-pull electronic system that can be optimized for specific emission wavelengths and quantum efficiencies in OLED applications. These properties can be further tuned through structural modifications to achieve desired photophysical characteristics.

Chemical Sensing Applications

Research has shown that 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde demonstrates promise as a selective sensor for hydrazine hydrate in aqueous solutions. This property makes it valuable for developing analytical methods for the detection and quantification of hydrazine, a compound with significant industrial applications but also potential environmental and health hazards.

The sensing mechanism likely involves a chemical reaction between the aldehyde group and hydrazine, resulting in a detectable change in the optical or electronic properties of the molecule. This reactivity pattern could potentially be extended to the detection of other nucleophilic analytes of interest in environmental monitoring and quality control applications.

Photochemical Reactions and Properties

Related dihydroquinoline compounds have been studied for their photochemical properties and reactions. For example, the photoinduced addition of methanol to the double bond of structurally similar compounds such as 2,2,4,6-tetramethyl- and 1,2,2,4,6-pentamethyl-1,2-dihydroquinolines has been investigated using flash photolysis techniques .

These studies have revealed the formation of transient species with distinct lifetimes and absorption maxima, providing insights into the photochemical reaction mechanisms. The quantum yields of various photochemical reactions and fluorescence properties have also been measured, further enhancing our understanding of the photophysical behavior of these compounds .

Synthetic Transformations and Derivative Formation

The reactivity of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde enables various synthetic transformations that lead to structurally diverse derivatives with modified properties and potentially enhanced biological activities.

Reactions with Nitrogen-Containing Compounds

The aldehyde functional group readily undergoes condensation reactions with nitrogen-containing compounds to form new heterocyclic systems. For instance, the reaction of hydroquinolinecarbaldehyde derivatives with hydroxylamine hydrochloride and iodine in aqueous ammonia can yield oxazole derivatives under ambient conditions .

Similarly, the condensation of the aldehyde group with hippuric acid in acetic acid can lead to the formation of 2-phenyl-1,3-oxazol-5(4H)-ones with yields ranging from 30% to 60% . These transformations provide access to structurally complex heterocyclic systems with potential biological activities.

Formation of Coumarin Derivatives

One particularly interesting transformation involves the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, and Meldrum's acid . These reactions result in the formation of 3-substituted coumarins containing dihydroquinoline moieties, which may exhibit enhanced biological activities compared to the parent compound .

The pentacyclic coumarin derivatives can be obtained through the tandem condensation reaction of malononitrile with 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline in the presence of a catalytic amount of piperidine in ethanol . This approach provides a convenient route to structurally complex systems with potential applications in drug discovery and material science.

Reaction with Activated Azolopyrimidines

The aldehyde group of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde can react with methyl-activated 7-methylazolopyrimidines to form triazolo/pyrazolo[1,5-a]pyrimidin-6-yl carboxylic acids with yields ranging from 60% to 70% . These transformations highlight the versatility of the compound as a building block for the synthesis of complex heterocyclic systems with potential biological activities.

Comparative Analysis with Related Compounds

Understanding the properties and activities of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde in relation to structurally similar compounds provides valuable insights into structure-activity relationships and guides the rational design of new derivatives with enhanced properties.

Comparison with Non-Formylated Analogs

The parent compound, 1,2,2,4-Tetramethyl-1,2-dihydroquinoline, lacks the carbaldehyde group at position 6 and consequently exhibits different chemical and biological properties . While the non-formylated compound shares the basic dihydroquinoline core structure, the absence of the reactive aldehyde group limits its utility as a synthetic building block for further transformations.

The formylated derivative offers significant advantages in terms of synthetic versatility, as the aldehyde functional group serves as a reactive handle for various transformations, including condensation reactions, reductions, oxidations, and additions. This reactivity expands the range of accessible derivatives and enhances the compound's value in organic synthesis and drug discovery.

Hydroxy-Substituted Derivatives

Hydroxy-substituted derivatives, such as 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline, represent an important class of related compounds with distinct properties and reactivity patterns . The presence of the hydroxyl group adjacent to the aldehyde function introduces additional reactivity and enables specific transformations, such as the formation of coumarin derivatives through condensation with methylene-active compounds .

These hydroxy-substituted derivatives serve as important intermediates in the synthesis of more complex heterocyclic systems and contribute to the structural diversity of dihydroquinoline-based compounds available for biological screening and materials applications.

Prediction of Biological Activities

The biological activities of newly synthesized compounds incorporating the 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde moiety can be predicted using computational approaches, providing valuable guidance for experimental investigations and drug discovery efforts.

PASS Program Predictions

The PASS (Prediction of Activity Spectra for Substances) program has been employed to predict the biological activities of various heterocyclic compounds containing dihydroquinoline fragments . This computational approach uses structure-based algorithms to predict the probability of a compound exhibiting specific biological activities based on its structural features and similarity to compounds with known activities.

By analyzing the structural features of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde and its derivatives, the PASS program can generate predictions regarding their potential pharmaceutical applications and guide the selection of compounds for experimental evaluation .

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